Pyridine, 2-methyl-5-(1-methylethyl)
Overview
Description
Pyridine, 2-methyl-5-(1-methylethyl) is an organic compound with the molecular formula C₉H₁₃N. It is a derivative of pyridine, characterized by the presence of a methyl group at the second position and an isopropyl group at the fifth position of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-methyl-5-(1-methylethyl) can be achieved through several methods. One common approach involves the condensation of aldehydes in the presence of ammonia. For instance, the Chichibabin reaction, which involves the condensation of acetaldehyde with ammonia, is a well-known method for producing pyridine derivatives . Another method includes the use of Grignard reagents to add substituents to pyridine N-oxides, followed by treatment with acetic anhydride .
Industrial Production Methods: Industrial production of Pyridine, 2-methyl-5-(1-methylethyl) typically involves the reaction of paraldehyde with aqueous ammonia in the presence of a catalyst. This reaction is carried out at high temperatures (200-300°C) and pressures (12-13 MPa), yielding the desired product with good efficiency .
Chemical Reactions Analysis
Types of Reactions: Pyridine, 2-methyl-5-(1-methylethyl) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups into the pyridine ring .
Scientific Research Applications
Pyridine, 2-methyl-5-(1-methylethyl) has a wide range of applications in scientific research:
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of drugs and therapeutic agents.
Industry: Pyridine derivatives are used in the production of resins, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Pyridine, 2-methyl-5-(1-methylethyl) involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Pyridine: The parent compound, which lacks the methyl and isopropyl substituents.
2-Methylpyridine: A derivative with only a methyl group at the second position.
5-Isopropylpyridine: A derivative with only an isopropyl group at the fifth position.
Comparison: Pyridine, 2-methyl-5-(1-methylethyl) is unique due to the presence of both a methyl and an isopropyl group, which can influence its chemical reactivity and physical properties. Compared to Pyridine, it has increased steric hindrance and altered electronic properties, which can affect its behavior in chemical reactions and its interactions with biological targets .
Properties
IUPAC Name |
2-methyl-5-propan-2-ylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-7(2)9-5-4-8(3)10-6-9/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXASMDVSGYHPAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30336162 | |
Record name | Pyridine, 2-methyl-5-(1-methylethyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30336162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20194-71-2 | |
Record name | Pyridine, 2-methyl-5-(1-methylethyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30336162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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